N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a bisubstituted oxalamide derivative characterized by a 3-acetamidophenyl group at the N1 position and a 2-morpholino-2-(thiophen-2-yl)ethyl moiety at the N2 position. The oxalamide backbone (N,N'-disubstituted oxalic acid diamide) is a versatile scaffold known for its role in medicinal chemistry, particularly in antiviral and flavor-enhancing applications .
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-14(25)22-15-4-2-5-16(12-15)23-20(27)19(26)21-13-17(18-6-3-11-29-18)24-7-9-28-10-8-24/h2-6,11-12,17H,7-10,13H2,1H3,(H,21,26)(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADLCUPCWZVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Introduction of the Morpholino Group: The next step is the reaction of 3-acetamidophenol with 2-chloroethyl morpholine under basic conditions to introduce the morpholino group.
Coupling with Thiophene: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For instance, the morpholino group may facilitate binding to nucleic acids, while the thiophene ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalamide derivatives exhibit diverse biological and functional properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Antiviral Oxalamides
Compounds in (e.g., 13 , 14 , 15 ) share the oxalamide core but feature chlorophenyl and thiazole/pyrrolidine substituents. These derivatives inhibit HIV entry by targeting the CD4-binding site. Key differences include:
- Substituent Effects : The chlorophenyl group in compounds enhances hydrophobic interactions with viral proteins, whereas the 3-acetamidophenyl group in the target compound may improve solubility and hydrogen bonding.
Flavor-Enhancing Oxalamides
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), described in and , is an umami flavor enhancer. Comparisons include:
- Aromatic vs. Polar Groups: S336 uses dimethoxybenzyl and pyridyl groups for taste receptor activation, while the target compound’s 3-acetamidophenyl and morpholino groups may reduce flavor potency but increase metabolic stability .
- Regulatory Status : S336 has global regulatory approval (FEMA 4233), whereas the target compound lacks documented safety or flavor-enhancing data .
Thiophene-Containing Analogues
Thiophene derivatives, such as those in and , highlight the role of thiophene in π-system interactions:
- N-(3-acetyl-2-thienyl)acetamides () are intermediates for advanced synthesis but lack oxalamide linkages.
Isoindoline-dione Derivatives
’s GMC series (e.g., GMC-1 to GMC-5) replaces oxalamides with isoindoline-dione cores. These compounds exhibit antimicrobial activity but lack the oxalamide’s conformational adaptability, underscoring the scaffold’s importance in target specificity .
Q & A
Q. What are the standard synthetic routes for N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide?
The compound can be synthesized via a two-step reaction involving oxalyl chloride and amine precursors. For example:
- Step 1 : React 3-acetamidophenylamine with oxalyl chloride in dichloromethane (DCM) at 0–5°C, followed by quenching with triethylamine (TEA) to form the intermediate oxalyl chloride derivative.
- Step 2 : Introduce 2-morpholino-2-(thiophen-2-yl)ethylamine to the reaction mixture under controlled conditions (room temperature, 12–24 hours). Purify the product via silica gel chromatography or recrystallization . Yields typically range from 36% to 53% for structurally analogous oxalamides, depending on steric and electronic factors .
Q. Which analytical techniques are critical for characterizing this compound?
- LC-MS/APCI+ : Confirm molecular weight (e.g., observed [M+H]+ peaks matching calculated values) and assess purity (>90% via HPLC) .
- 1H/13C NMR : Resolve structural features (e.g., acetamido protons at δH ~2.27 ppm, morpholine ring protons at δH ~2.80–3.56 ppm) .
- X-ray crystallography : Determine absolute stereochemistry (if crystalline) using SHELXL software for refinement .
Q. How does solvent choice impact solubility and formulation in biological assays?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, THF). For in vitro studies, pre-dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Purity >95% (HPLC) is critical to minimize off-target effects .
Advanced Research Questions
Q. How can stereoisomerism in the morpholino-thiophene moiety be resolved?
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to separate enantiomers .
- Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid derivatives) and analyze using SHELXL for space group determination .
- Dynamic NMR : Monitor coalescence of diastereotopic protons at variable temperatures to infer energy barriers for interconversion .
Q. What computational methods predict electronic properties and binding affinities?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to assess redox potential and charge distribution .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., HIV-1 gp120 for antiviral studies) based on structural analogs .
Q. How to address contradictory biological activity data across assays?
- Assay Optimization : Vary pH (e.g., 6.5–7.4), ionic strength, or serum content to mimic physiological conditions.
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed oxalamide) that may interfere with activity .
- Control Experiments : Include structurally related inactive analogs (e.g., carbamate/urea derivatives) to confirm target specificity .
Q. What strategies guide structure-activity relationship (SAR) studies for antiviral applications?
- Substituent Variation : Replace the thiophene ring with furan or pyridine to modulate lipophilicity and π-π stacking .
- Bioisosteric Replacement : Substitute morpholine with piperazine or thiomorpholine to optimize pharmacokinetics (e.g., logP, metabolic stability) .
- Protease Resistance : Introduce methyl groups at the α-position of the oxalamide to hinder enzymatic cleavage .
Q. How does the compound coordinate with transition metals for catalytic or material science applications?
- Ligand Design : The oxalamide moiety binds Cu(II) or Fe(III) via the carbonyl and amine groups, forming trinuclear complexes with syn-anti carboxylate bridges .
- Magnetic Properties : Measure temperature-dependent magnetic susceptibility (SQUID magnetometry) to assess spin-coupling in coordination polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
